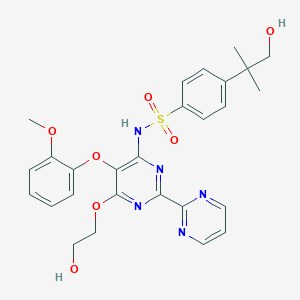

Hydroxy Bosentan

Overview

Description

Hydroxy Bosentan is an active phase I metabolite of bosentan . It is produced by the cytochrome P450 isoforms CYP3A4 and CYP2C9 . Bosentan is an antagonist of the endothelin receptors type A and type B . Up to 20% of the activity of bosentan may be due to the action of hydroxy bosentan because even though it has a lower affinity for endothelin receptors, its concentration is 3-fold higher in plasma .

Synthesis Analysis

The synthesis of bosentan involves the coupling of p-tert-butyl-N-(6-chloro-5-(2-methoxy phenoxy)-2,2’-bipyrimidin-4-yl)benzenesulfonamide with (2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol as a key step .Molecular Structure Analysis

The molecular formula of Hydroxy Bosentan is C27H29N5O7S . The molecular weight is 567.6 g/mol . The IUPAC name is N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide .Chemical Reactions Analysis

Bosentan forms three metabolites: M1, desmethylbosentan, M2, hydroxy bosentan, and M3, desmethylhydroxylbosentan . Several LC–MS–MS methods have been developed to quantify bosentan and its metabolites in plasma using the selected reaction monitoring mode .Scientific Research Applications

Hydroxy Bosentan: A Comprehensive Analysis of Scientific Research Applications

Pulmonary Arterial Hypertension (PAH) Treatment: Hydroxy Bosentan is widely researched for its effectiveness in treating PAH, a condition characterized by high blood pressure in the arteries of the lungs. It acts as a dual endothelin receptor antagonist, blocking the action of endothelin molecules that promote narrowing of blood vessels .

Analytical Methods in Pharmacokinetics: Researchers have developed methods to measure Hydroxy Bosentan levels in plasma samples using techniques like reversed-phase high-performance liquid chromatography, which is crucial for monitoring drug levels in patients with PAH .

Drug Interactions and Clinical Pharmacology: Hydroxy Bosentan’s interactions with other drugs are a significant area of study. It is known to decrease exposure to various medications by inducing CYP3A4 and/or CYP2C9, which has implications for drug dosing and safety .

4. Potential in Cerebral Blood Flow Enhancement Studies suggest that Hydroxy Bosentan can reverse vasospasm of the basilar artery and increase cerebral blood flow after aneurysmal subarachnoid hemorrhage, indicating its potential application in neurovascular disorders .

UV-Spectrophotometric Estimation Methods: The development of UV-spectrophotometric methods for estimating Hydroxy Bosentan in simulated body fluid and pharmaceutical formulations is another research focus. This aids in the drug’s analysis and quality control .

Clinical Trials for Eisenmenger Syndrome: Controlled clinical trials like BREATHE-5 have assessed Hydroxy Bosentan’s effects on systemic oxygen saturation, pulmonary and systemic hemodynamics, and exercise capacity in patients with Eisenmenger syndrome .

Cardiopulmonary Hemodynamic Parameters Improvement: In pediatric patients, treatment with Hydroxy Bosentan has shown improvements in several cardiopulmonary hemodynamic parameters, which is crucial for managing conditions like PAH .

8. Heart Failure with Secondary Pulmonary Hypertension Hydroxy Bosentan is being investigated for its safety and efficacy in patients with diastolic heart failure with secondary pulmonary hypertension, where the endothelin system activation plays a role .

Mechanism of Action

Target of Action

Hydroxy Bosentan, also known as Ro 48-5033, is a primary metabolite of Bosentan . Bosentan is a dual endothelin receptor antagonist, which means it targets both endothelin receptor types ETA and ETB . These receptors are found in the endothelium and vascular smooth muscle . Endothelin-1 (ET-1) is a neurohormone that, when bound to these receptors, can promote the narrowing of blood vessels and lead to high blood pressure .

Mode of Action

Hydroxy Bosentan, like Bosentan, works by blocking the action of endothelin molecules, thereby preventing the constriction of blood vessels . This action is achieved by competitively antagonizing the binding of endothelin to its receptors . As a result, the deleterious effects of endothelin are negated .

Biochemical Pathways

The metabolic pathway of Bosentan, and by extension Hydroxy Bosentan, involves the cytochrome P450 enzymes CYP2C9 and CYP3A4 . These enzymes metabolize Bosentan into three known metabolites, one of which is Hydroxy Bosentan . This metabolite retains 10%-20% of the activities of Bosentan .

Pharmacokinetics

Bosentan, and by extension Hydroxy Bosentan, exhibits dose-proportional pharmacokinetics up to certain doses . The absolute bioavailability of Bosentan is about 50%, and it reaches peak plasma concentrations approximately 3 hours after oral administration . Bosentan is mainly eliminated from the body by hepatic metabolism and subsequent biliary excretion of the metabolites . The terminal half-life of Bosentan after oral administration is 5.4 hours .

Result of Action

The primary result of Hydroxy Bosentan’s action is the prevention of blood vessel constriction, which can lead to a reduction in high blood pressure . This is particularly beneficial in the treatment of conditions like pulmonary arterial hypertension (PAH), where the constriction of pulmonary blood vessels can lead to increased blood pressure in the lungs .

Action Environment

The action of Hydroxy Bosentan can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Bosentan is known to decrease the exposure to certain drugs like ciclosporin, glibenclamide, simvastatin, and warfarin by up to 50% due to the induction of CYP3A4 and/or CYP2C9 . Therefore, the co-administration of these drugs with Bosentan can potentially affect the efficacy and stability of Hydroxy Bosentan.

Safety and Hazards

properties

IUPAC Name |

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJQMBCLPZWTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy Bosentan | |

CAS RN |

253688-60-7 | |

| Record name | Ro 48-5033 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYBOSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ7YNJ87XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do azole antifungal agents affect the pharmacokinetics of Bosentan and Hydroxy Bosentan?

A1: Research indicates that co-administration of azole antifungal agents, specifically ketoconazole, fluconazole, and voriconazole, can significantly impact the pharmacokinetics of both Bosentan and its active metabolite, Hydroxy Bosentan, in rats. [] Ketoconazole exhibited the most pronounced effect, increasing the area under the curve (AUC) of Bosentan by 5.1-fold and its maximum concentration (Cmax) by 5.8-fold. [] This suggests a substantial inhibition of Bosentan metabolism by ketoconazole. Fluconazole and voriconazole also impacted Bosentan pharmacokinetics, though to a lesser extent. [] Importantly, significant changes were observed in the pharmacokinetic parameters of Hydroxy Bosentan when these antifungal agents were co-administered. [] This research highlights the need for careful consideration and potential dose adjustments when combining Bosentan with these antifungal medications in clinical settings.

Q2: What is the role of CYP2C9 polymorphism in Bosentan exposure?

A2: While CYP2C9 is involved in Bosentan metabolism, research suggests that the CYP2C9 polymorphism may not be a major determinant of Bosentan exposure in healthy volunteers. [] This implies other factors, such as drug transporters or other metabolic enzymes, could play a more significant role in individual variability in Bosentan pharmacokinetics.

Q3: Does grapefruit juice interact with Bosentan or its metabolite?

A3: Studies investigating the impact of grapefruit juice on Bosentan and Hydroxy Bosentan pharmacokinetics in healthy adults revealed interesting findings. [] While a high dose (3 x 300 mL/day) of grapefruit juice showed a small increase in Bosentan's metabolic ratio to Hydroxy Bosentan (19% increase), it was not considered clinically relevant. [] This indicates that grapefruit juice consumption, even at high levels, is unlikely to necessitate dose adjustments for Bosentan.

Q4: Can you describe a validated analytical method for quantifying Bosentan and its impurities, including Hydroxy Bosentan?

A4: A novel reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated according to ICH guidelines for the determination of Bosentan Monohydrate and its related substances, including Hydroxy Bosentan. [] This method utilizes an Inertsil ODS-3V column with a gradient elution of acetonitrile and buffer, enabling the effective separation and quantification of Bosentan and its impurities. [] The method demonstrates good linearity, recovery, and accuracy, making it suitable for impurity profiling in both laboratory mixtures and marketed formulations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B193154.png)

![6-(5-Bromo-2-hydroxyphenyl)-2-tert-butyl-6a,9a-dichloro-8-(4-fluorophenyl)-3a,4,6,10,10a,10b-hexahydroisoindolo[5,6-e]isoindole-1,3,7,9-tetrone](/img/structure/B193172.png)